molecular formula C17H23N7O2 B5573092 6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol

6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol

Cat. No.: B5573092
M. Wt: 357.4 g/mol
InChI Key: MKPGOJFHKABCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol is a compound that exhibits intriguing chemical reactivity due to its structural features. It is related to various heterocyclic compounds that have been synthesized and evaluated for their potential applications in different scientific fields. For example, the synthesis and investigation of heterocyclic systems like triazolo-pyridazines and pyridotriazines have been pursued for their potential as anti-diabetic drugs, showcasing the versatile reactivity and application of similar compounds in medicinal chemistry (Bindu, Vijayalakshmi, & Manikandan, 2019).

Materials Science and Crystal Engineering

Compounds with similar structural motifs have been utilized in materials science, particularly in the creation of metallotectons for engineering hydrogen-bonded crystals. For instance, derivatives of 1,3,5-triazine have been designed to chelate metals such as Ag(I), leading to the formation of cationic chelates and demonstrating the potential of such compounds in the development of predictable structures held together by coordinative interactions and hydrogen bonds. This opens avenues for their application in crystal engineering and materials science (Duong, Métivaud, Maris, & Wuest, 2011).

Pharmacological Applications

In the realm of pharmacology, compounds structurally related to this compound have been synthesized and evaluated for various biological activities. For example, research into triazinylpyridines has led to the discovery of potential eosinophil infiltration inhibitors with antihistaminic activity, highlighting their significance in the development of new therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some similar compounds are known to be combustible and acutely toxic .

Biochemical Analysis

Biochemical Properties

6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it may interact with enzymes such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various cell types, including cancer cells, by inducing apoptosis and inhibiting proliferation. Additionally, it modulates key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of This compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby affecting cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .

Properties

IUPAC Name

3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c25-13-7-8-14(22-21-13)26-17-19-15(23-9-3-1-4-10-23)18-16(20-17)24-11-5-2-6-12-24/h7-8H,1-6,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPGOJFHKABCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC3=NNC(=O)C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.